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Compound of Interest

Compound Name:
1-(3-Chlorophenyl)cyclohexan-1-

amine

CAS No.: 959140-90-0

Cat. No.: B3317354 Get Quote

Physicochemical Core Identity
Compound Class: Arylcyclohexylamine (Dissociative Anesthetic / NPS) Structural Analog:

Primary amine congener of 3-Cl-PCP; 3-Chloro analog of PCA (Phenylcyclohexylamine).

The precise stoichiometric and mass data below are critical for high-resolution mass

spectrometry (HRMS) calibration and quantitative analysis.
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Property Value Notes

IUPAC Name
1-(3-Chlorophenyl)cyclohexan-

1-amine

Common Aliases
3-Cl-PCA; 3'-Cl-PCA; 1-(3-

chlorophenyl)cyclohexanamine

Distinct from 3-Cl-PCP

(piperidine ring)

CAS Number 1339173-40-8
Reference:

Guidechem/ChemicalBook [1]

Molecular Formula C₁₂H₁₆ClN

Molecular Weight 209.72 g/mol Average Mass

Monoisotopic Mass 209.0971 g/mol For [M+H]⁺ calc: 210.1044

Chlorine Isotope ³⁵Cl (75.77%) / ³⁷Cl (24.23%) Expect 3:1 ratio at M and M+2

Heavy Atom Count 14

Topological PSA 26.02 Å² Polar Surface Area (Amine)

Synthetic Pathways & Mechanistic Logic
While the "Maddox" method (aminonitrile intermediate) is standard for tertiary amines like PCP,

the synthesis of the primary amine (PCA analogs) requires different tactics due to the instability

of the primary aminonitrile.

The most scientifically robust protocol for this specific hindered primary amine is the Ritter

Reaction or the Schmidt Reaction sequence, starting from the tertiary alcohol.

The Ritter-Grignard Protocol (Recommended)
This pathway ensures the stability of the nitrogen center by introducing it after the carbon

skeleton is constructed.

Step 1: Grignard Addition (Carbon Skeleton Formation)

Reagents: 3-Chlorobromobenzene, Magnesium turnings, Cyclohexanone, THF (anhydrous).
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Mechanism: Formation of the Grignard reagent (3-chlorophenylmagnesium bromide)

followed by nucleophilic attack on the carbonyl carbon of cyclohexanone.

Product: 1-(3-Chlorophenyl)cyclohexan-1-ol (Tertiary Alcohol).

Step 2: Ritter Reaction (Amine Installation)

Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid.

Mechanism: Protonation of the tertiary alcohol generates a stable tertiary carbocation

(stabilized by the adjacent aryl ring). Nucleophilic attack by the nitrile nitrogen forms a

nitrilium ion, which is hydrolyzed to the amide (formamide or acetamide).

Step 3: Hydrolysis

Reagents: Conc. HCl, Reflux.[1]

Outcome: Cleavage of the amide bond yields the target primary amine as the hydrochloride

salt.

Synthetic Pathway Visualization
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Caption: Figure 1. Chemo-selective synthesis via Grignard addition followed by Ritter reaction

to install the hindered primary amine.

Analytical Forensics: Identification Protocols
Distinguishing 1-(3-chlorophenyl)cyclohexan-1-amine from its isomers (e.g., 2-chloro or 4-

chloro analogs) and tertiary congeners (like 3-Cl-PCP) requires multi-modal analysis.
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GC-MS Fragmentation Profile (EI, 70eV)
The electron ionization (EI) spectrum is dominated by the fragmentation of the cyclohexane

ring.

Molecular Ion (M•⁺):m/z 209 (distinctive 3:1 chlorine cluster at 209/211).

Base Peak: Often m/z 166 (Loss of Propyl radical/Ring contraction) or m/z 178 (Loss of

CH₂NH₂).

Note: Unlike PCP (which shows a base peak at m/z 200 or 91), primary amines often

show significant alpha-cleavage loss of the amine group or ring fragmentation.

Diagnostic Ion:m/z 138/140 (Chlorophenyl fragment) confirms the halogen substitution on

the ring.

Analytical Workflow Diagram
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Caption: Figure 2. Forensic extraction and identification workflow. Derivatization is

recommended for primary amines to prevent tailing.

Pharmacological Context & Safety (SAR)
Mechanism of Action: Like its parent compound PCA (Phenylcyclohexylamine), this molecule is

a potent NMDA receptor antagonist.[2][3] However, Structure-Activity Relationship (SAR)

studies on arylcyclohexylamines indicate distinct shifts in pharmacology when the tertiary

amine (piperidine) is replaced by a primary amine:

Dopaminergic Potency: Primary amine analogs (PCAs) often exhibit higher affinity for the

Dopamine Transporter (DAT) compared to their PCP counterparts, acting as reuptake

inhibitors or releasing agents [2].
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Neurotoxicity Risk: PCA is a known selective neurotoxin for serotonergic neurons. The

addition of the 3-chloro group alters the metabolic profile, but the risk of serotonergic toxicity

remains a critical hypothesis that must be assumed until disproven.

Dissociative Profile: The 3-chloro substitution generally enhances analgesic and anesthetic

potency compared to the unsubstituted phenyl ring, often increasing the "body load" or

physical sedation.

Handling Precautions:

Hygroscopic Solid: The HCl salt is likely hygroscopic. Store in a desiccator at -20°C.

Exposure: Treat as a potent neurotoxin. Use full PPE (nitrile gloves, respirator) and handle

only in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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